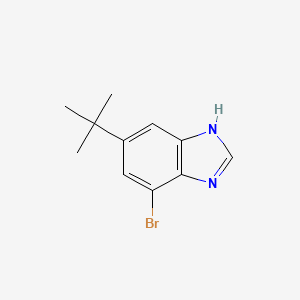

4-Bromo-6-(tert-butyl)benzimidazole

Descripción

4-Bromo-6-(tert-butyl)benzimidazole is a brominated benzimidazole derivative featuring a tert-butyl substituent at the 6-position of the benzimidazole core. Its molecular formula is C₁₂H₁₂BrF₃N₂ (CAS: 89427-06-5), and it is structurally characterized by the presence of a bromine atom at the 4-position and a trifluoromethyl group at the 2-position (in some derivatives). The tert-butyl group is a bulky, electron-donating substituent that enhances lipophilicity and steric effects, influencing binding interactions in biological systems.

Propiedades

Fórmula molecular |

C11H13BrN2 |

|---|---|

Peso molecular |

253.14 g/mol |

Nombre IUPAC |

4-bromo-6-tert-butyl-1H-benzimidazole |

InChI |

InChI=1S/C11H13BrN2/c1-11(2,3)7-4-8(12)10-9(5-7)13-6-14-10/h4-6H,1-3H3,(H,13,14) |

Clave InChI |

VLSJDVIJEMKUSG-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC2=C(C(=C1)Br)N=CN2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(tert-butyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by bromination and tert-butylation. One common method involves the reaction of 4-bromo-1,2-phenylenediamine with tert-butyl isocyanide under acidic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-6-(tert-butyl)benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

4-Bromo-6-(tert-butyl)benzimidazole has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 4-Bromo-6-(tert-butyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The presence of the bromine atom and tert-butyl group can enhance its binding affinity and specificity for these targets.

Comparación Con Compuestos Similares

Comparison with Similar Benzimidazole Derivatives

Antioxidant Activity

Benzimidazole derivatives with electron-donating groups (e.g., thiophene, coumarin) exhibit superior antioxidant activity. For example:

- Compounds 195–197 (coumarin-linked benzimidazoles) showed IC₅₀ values of 19.7, 13.9, and 1.2 µmol/L , respectively, against DPPH radicals, outperforming BHT (IC₅₀ = 23.4 µmol/L).

However, the tert-butyl group’s electron-donating nature may enhance stability against oxidative degradation, similar to BHT (a tert-butyl-containing antioxidant).

Anticancer Activity

Benzimidazoles with bulky substituents show potent cytotoxicity. Key findings include:

- B-norcholesteryl benzimidazoles (7–11): IC₅₀ values <10 µM against HeLa, A549, and HEPG2 cells. Electron-donating groups (e.g., tert-butyl) improved selectivity for cancer cells over normal HEK293T cells.

- Compound 9b (6-benzimidazole derivative): IC₅₀ = 4.7 µM (HEPG2), highlighting the importance of substituent positioning.

The tert-butyl group in 4-Bromo-6-(tert-butyl)benzimidazole may mimic these effects by enhancing lipophilicity and target binding. However, bromine’s electron-withdrawing nature at the 4-position could reduce potency compared to purely electron-donating analogs.

Antihypertensive Activity

The tert-butyl group plays a critical role in angiotensin II receptor antagonism:

- Compound 4g (5-sulfamoyl benzimidazole with tert-butyl): Reduced mean arterial blood pressure (MABP) by 74 mmHg in hypertensive rats, outperforming losartan and candesartan.

- The tert-butyl group compensated for the reduced binding affinity of sulfonamide substituents, optimizing hydrophobic interactions with receptor pockets.

This suggests that this compound’s tert-butyl group could similarly enhance receptor binding, though bromine’s steric effects might require further optimization.

Antifungal Activity

Benzimidazole fungicides (e.g., thiabendazole, parbendazole) cluster chemically with other pesticidal benzimidazoles due to shared substituent profiles.

- Thiabendazole : Highly active against Aspergillus fumigatus (MIC = 2 µg/mL).

- Parbendazole : Weak activity, emphasizing the need for specific substituents.

The tert-butyl group in this compound may align it with pesticidal benzimidazoles, but bromine’s electronegativity could reduce bioavailability compared to smaller halogens (e.g., fluorine).

Actividad Biológica

4-Bromo-6-(tert-butyl)benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom and a tert-butyl group attached to the benzimidazole core. This specific substitution pattern influences its biological activity through various interactions with molecular targets.

The biological activity of benzimidazole derivatives often involves:

- Topoisomerase Inhibition : Many benzimidazole derivatives act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.

- DNA Intercalation : The planar structure of benzimidazoles allows them to intercalate between DNA bases, disrupting normal DNA function.

- Receptor Modulation : Compounds like this compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted the potential of benzimidazole derivatives as anticancer agents. The following table summarizes key findings regarding the biological activity of this compound and related compounds.

| Study | Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | Anticancer | A549 (Lung Cancer) | 5.2 | Topoisomerase I inhibition |

| Study 2 | Antimicrobial | S. aureus | 0.015 | Bacterial growth inhibition |

| Study 3 | Cytotoxicity | HCT116 (Colon Cancer) | 7.4 | Apoptosis induction |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various benzimidazole derivatives, including this compound, it was found to exhibit significant cytotoxicity against A549 lung cancer cells. The mechanism was attributed to its ability to inhibit topoisomerase I, leading to DNA damage and subsequent apoptosis in cancer cells .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of benzimidazole derivatives against pathogenic bacteria. The compound demonstrated potent activity against Staphylococcus aureus with an IC50 value of 0.015 µM, indicating its potential as an antibiotic agent .

Case Study 3: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of bromine and tert-butyl groups significantly enhances the biological activity of benzimidazole derivatives. These modifications improve lipophilicity and receptor binding affinity, making compounds like this compound promising candidates for further development .

Q & A

Basic: What are the common synthetic routes for preparing 4-Bromo-6-(tert-butyl)benzimidazole, and what are the critical reaction parameters?

Methodological Answer:

The synthesis typically involves cyclization of substituted benzene-1,2-diamine precursors. A widely used method employs polyphosphoric acid (PPA) as a cyclizing agent under reflux conditions. For example, brominated benzimidazoles are synthesized by reacting 4-bromo-substituted diamine derivatives with carboxylic acids in PPA at elevated temperatures (110–130°C) for 6–12 hours . Key parameters include:

- Stoichiometric control : A 1:1.1 molar ratio of diamine to acid ensures complete cyclization.

- Temperature : Excessively high temperatures (>140°C) may lead to decomposition.

- Workup : Neutralization with ice-cold water followed by recrystallization (ethanol/water) improves purity .

Advanced: How can researchers address discrepancies in reported biological activities of brominated benzimidazole derivatives across different studies?

Methodological Answer:

Discrepancies often arise from variations in assay conditions, cell lines, or substituent positioning. To resolve these:

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects using computational tools (e.g., DFT for electronic properties) to isolate contributions of the tert-butyl and bromo groups .

- Standardized Bioassays : Replicate studies under identical conditions (e.g., pH, incubation time) to minimize experimental variability. For example, Geiger et al. (2014) standardized antifungal testing using Candida albicans ATCC 10231 to validate activity .

- Meta-Analysis : Cross-reference data from peer-reviewed studies to identify trends, such as enhanced antiparasitic activity with para-substituted bromo groups .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Look for N-H stretching (~3400 cm⁻¹) and C=N/C-C aromatic vibrations (1595–1450 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak [M+H]⁺ should match the molecular weight (C₁₁H₁₃BrN₂: 277.14 g/mol) with isotopic patterns confirming bromine presence .

Advanced: What strategies can optimize the yield and purity of this compound during synthesis, particularly when scaling up reactions?

Methodological Answer:

- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₂Cl₂) to enhance coupling efficiency in Suzuki-Miyaura reactions for tert-butyl introduction .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures enhance recrystallization efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves brominated byproducts. For scale-up, centrifugal partition chromatography reduces time vs. traditional columns .

- Quality Control : Monitor reaction progress via TLC (Rf ~0.68 in 7:3 hexane/EtOAc) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How does the tert-butyl substituent influence the electronic and steric properties of the benzimidazole core?

Methodological Answer:

- Electronic Effects : The tert-butyl group is electron-donating via hyperconjugation, increasing electron density at the benzimidazole N-atoms, which enhances nucleophilicity for subsequent alkylation or acylation .

- Steric Effects : The bulky tert-butyl group at C-6 hinders electrophilic substitution at adjacent positions, directing reactions to the C-4 bromo site. This steric shielding is critical in designing regioselective derivatives .

- Thermodynamic Stability : The tert-butyl group improves thermal stability, as evidenced by higher decomposition temperatures (>250°C) compared to non-substituted analogs .

Advanced: What computational methods are suitable for predicting the interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, Geiger et al. (2014) used DFT to correlate electron-withdrawing bromo groups with enhanced binding to fungal cytochrome P450 .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions. López-Rodríguez et al. (1999) identified hydrogen bonding between the benzimidazole N-H and thrombin’s Ser195 residue .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability over 100-ns trajectories to validate docking predictions .

Basic: How can researchers validate the structural identity of this compound derivatives when encountering conflicting crystallographic data?

Methodological Answer:

- Single-Crystal XRD : Compare unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks with published data. Geiger et al. (2014) resolved ambiguities in thiophene-substituted analogs using XRD .

- Powder XRD : Match experimental diffractograms with simulated patterns from CIF files to confirm phase purity .

- Complementary Techniques : Cross-validate with solid-state NMR or Raman spectroscopy to detect polymorphic variations .

Advanced: What experimental designs are recommended for assessing the environmental toxicity of this compound?

Methodological Answer:

- Aquatic Toxicity Assays : Follow OECD Guideline 202 using Daphnia magna (48-hour EC₅₀) and Vibrio fischeri (Microtox®) to quantify acute toxicity. highlights the need to mitigate aquatic risks due to brominated compounds .

- Degradation Studies : Perform photolysis (UV/H₂O₂) or biodegradation (activated sludge) to track persistence. LC-MS/MS identifies breakdown products like debrominated intermediates .

- QSAR Modeling : Use EPI Suite™ to predict bioaccumulation potential (log Kow >3 indicates high risk) and guide waste management protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.